N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide
Description
N-[2-(4-tert-Butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide is a chloroacetamide derivative characterized by a substituted phenyl group with a tert-butyl group at the para position (4-position) and methyl groups at the ortho positions (2,6-positions). The ethyl linker connects the phenyl ring to the 2-chloroacetamide moiety, forming a structurally complex molecule.
Properties
IUPAC Name |
N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXCCMQHGQJWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide, with the molecular formula CHClNO and a molecular weight of 281.82 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1087791-95-4
- Molecular Formula : CHClNO
- Molecular Weight : 281.82 g/mol
The compound's biological activity is primarily linked to its interaction with specific protein targets, notably in the realm of cancer biology. Research indicates that it may act as an inhibitor of certain protein methyltransferases, which are crucial in regulating various cellular processes including gene expression and cell signaling pathways .
Pharmacological Effects
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound has shown to inhibit cell proliferation with IC values in the low micromolar range .
- A study highlighted its role in modulating the activity of SMYD2 (SET and MYND domain containing 2), a methyltransferase implicated in cancer progression. The compound was noted for its ability to selectively inhibit this enzyme, suggesting a potential therapeutic application in oncology .
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The study emphasized the need for further exploration into its mechanism involving SMYD2 inhibition.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in a murine model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 281.82 g/mol |
| CAS Number | 1087791-95-4 |
| Anticancer IC | ~10 µM |
| Anti-inflammatory Cytokine Reduction | TNF-alpha, IL-6 |
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide is primarily investigated for its role in drug development. Its structural features suggest potential as a non-steroidal anti-inflammatory drug (NSAID). The compound's ability to inhibit cyclooxygenase enzymes could lead to the development of new pain relief medications with fewer side effects compared to traditional NSAIDs .
Case Study: Anti-inflammatory Properties
Research has shown that derivatives of chloroacetamides exhibit significant anti-inflammatory effects. A study published in Letters in Drug Design & Discovery highlighted the synthesis of similar compounds that demonstrated promising activity against inflammation pathways . This suggests that this compound could be explored further for therapeutic applications.
Proteomics Research
The compound is also utilized in proteomics research, particularly in studying protein interactions and modifications. It serves as a reagent for labeling proteins, which can facilitate the analysis of protein dynamics and functions within biological systems.
Application Example
Santa Cruz Biotechnology markets this compound specifically for proteomics applications. It aids in the identification and quantification of proteins through techniques like mass spectrometry . This application is critical for understanding disease mechanisms and developing targeted therapies.
Materials Science
In materials science, this compound can be used as an intermediate in the synthesis of polymers and other advanced materials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Research Insights
Studies indicate that incorporating chloroacetamides into polymer matrices can improve their resistance to environmental degradation. This has implications for creating more durable materials suitable for various industrial applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The tert-butyl group in the target compound provides steric hindrance and increased hydrophobicity compared to alachlor’s methoxymethyl group or pretilachlor’s propoxyethyl group. This may influence soil adsorption and bioavailability in agrochemical applications .
- Halogenated analogs (e.g., 4-bromo, 4-fluoro) exhibit distinct electronic properties. Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to fluorine’s electronegativity .
Synthetic Utility :
- The ethyl linker in the target compound allows conformational flexibility, contrasting with rigidified structures like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where sulfonyl groups restrict rotation .
- Simpler analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) serve as intermediates for heterocyclic compounds, highlighting the role of chloroacetamides in medicinal chemistry .
Biological Relevance :
- While alachlor and pretilachlor are herbicidal, the tert-butyl-substituted compound’s bioactivity remains underexplored. However, its bulkier structure may reduce off-target effects compared to smaller analogs like dimethenamid (a related herbicide) .
Crystallographic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Crystal Packing : The target compound’s ethyl linker and tert-butyl group may disrupt tight packing, reducing crystallinity compared to planar analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which forms chains via C–H···O interactions .
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves chloroacetylation of a tert-butyl-substituted aniline derivative, analogous to methods used for N-(4-acetylphenyl)-2-chloroacetamide .
- Biological Studies: No direct data on herbicidal or pharmacological activity are available.
- Structural Optimization : Comparative studies with halogenated analogs suggest that replacing bromine/chlorine with tert-butyl groups could balance lipophilicity and metabolic stability .
Preparation Methods
Reaction of 2-Chloroacetyl Chloride or 2-Chloroacetamide with 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine
- Step 1: Formation of 2-chloroacetamide intermediate
The 2-chloroacetamide or 2-chloroacetyl chloride is prepared or commercially sourced. - Step 2: Nucleophilic substitution reaction
The 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine is reacted with 2-chloroacetamide or its activated derivative in an organic solvent, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the formed acid and drive the reaction forward. - Step 3: Reaction conditions
The reaction is typically carried out under reflux or elevated temperature conditions (e.g., ethanol reflux for 24 hours) to ensure complete conversion. - Step 4: Workup and purification
After reaction completion, the mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the target amide compound.
Specific Research Findings and Variations
Use of Protecting Groups and Coupling Agents
- In complex syntheses involving related compounds, protecting groups such as tert-butyloxycarbonyl (Boc) have been employed on amine functionalities to control reactivity and stereochemistry during multi-step syntheses.
- For example, in related amide syntheses, the Finkelstein reaction is used to convert 2-chloroacetamide to 2-iodoacetamide, which is then reacted with the amine in the presence of DIPEA to form the amide bond efficiently.
- Deprotection steps using trifluoroacetic acid (TFA) follow to yield the final compound.
Solvent and Base Selection
- Ethanol is commonly used as a solvent for the reaction due to its ability to dissolve both reactants and its moderate boiling point, facilitating reflux conditions.
- Bases such as DIPEA or N,N-diisopropylamine are preferred for their non-nucleophilic nature, which minimizes side reactions.
Comparative Data Table of Reaction Conditions and Yields
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting amine | 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine | Key nucleophile |
| Acylating agent | 2-chloroacetamide or 2-chloroacetyl chloride | Provides chloroacetamide moiety |
| Solvent | Ethanol | Reflux conditions, good solubility |
| Base | N,N-diisopropylethylamine (DIPEA) | Neutralizes acid byproducts |
| Reaction temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |
| Reaction time | 18–24 hours | Prolonged time to drive reaction to completion |
| Purification method | Column chromatography or recrystallization | Removes impurities, yields pure product |
| Typical yield | Moderate to high (data specific to analogous compounds) | Dependent on reaction scale and purity |
Related Process Insights from Patent Literature
- While direct patents on this exact compound's preparation are limited, related amide synthesis patents provide useful procedural insights. For example, the reaction of N-chloroacetyl derivatives with substituted amines in aqueous or organic solvents under controlled pH and temperature conditions yields high purity amides.
- Extraction and crystallization steps are optimized by solvent choice (toluene, isopropanol) and temperature control to maximize yield and purity.
Summary of Key Preparation Steps
| Step | Description | Critical Parameters |
|---|---|---|
| 1 | Dissolve 2-(4-tert-butyl-2,6-dimethylphenyl)ethylamine in ethanol | Ensure complete dissolution |
| 2 | Add 2-chloroacetamide or equivalent acylating agent | Use stoichiometric or slight excess |
| 3 | Add base (DIPEA) slowly to neutralize HCl formed | Prevents acid-catalyzed side reactions |
| 4 | Reflux mixture for 18–24 hours | Monitor reaction progress by TLC or HPLC |
| 5 | Concentrate reaction mixture under reduced pressure | Prepare for purification |
| 6 | Purify product by column chromatography or recrystallization | Achieves high purity and isolate target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis involves coupling 2-chloroacetamide with a substituted phenethylamine precursor. Key steps include:
- Temperature control : Maintain 0–5°C during acetylation to prevent side reactions (e.g., over-chlorination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Catalysts : Use triethylamine or DMAP to stabilize intermediates and improve regioselectivity .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of tert-butyl (δ 1.3 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and chloroacetamide’s methylene (δ 4.1–4.3 ppm) .
- Mass spectrometry : Validate molecular weight (expected [M+H]+: ~308.8 g/mol) .
- X-ray crystallography (if crystalline): Resolve conformational ambiguities, such as the orientation of the chloroacetamide group relative to the aromatic ring .
Q. What are the preliminary applications of this compound in biological research?
- Biological screening :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution .
- Enzyme inhibition : Evaluate interactions with acetylcholinesterase or proteases via kinetic assays .
- Mechanistic insights : The chloroacetamide moiety may act as an electrophilic warhead, covalently modifying thiol groups in target proteins .
Advanced Research Questions
Q. How do conformational dynamics of the tert-butyl and chloroacetamide groups affect bioactivity?
- Structural analysis : Crystallographic data (e.g., ) show that bulky tert-butyl groups induce steric hindrance, limiting rotational freedom of the ethyl linker. This rigidity may enhance binding specificity to hydrophobic enzyme pockets .
- Contradiction resolution : Conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) may arise from metabolic instability of the chloroacetamide group. Address this via deuterium/halogen substitution .
Q. What strategies resolve contradictions in reported reaction mechanisms for analogous chloroacetamides?
- Case study : In , competing pathways (e.g., SN2 vs. radical mechanisms) were observed during chlorination. To clarify:
- Isotopic labeling : Use D2O to track proton transfer steps in intermediates.
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and favorability of pathways .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., NO2) on the phenyl ring increase electrophilicity of the chloroacetamide, improving covalent binding .
- Steric modifications : Replacing tert-butyl with cyclopropyl (smaller) reduces off-target interactions .
- Validation : Synthesize analogs and compare IC50 values in target vs. counter-screens.
Methodological Best Practices
Q. How should researchers handle hazards associated with this compound?
- Safety protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact (chloroacetamide is a potential irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Neutralize residual chloroacetamide with sodium bicarbonate before aqueous disposal .
Q. What computational tools predict the compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
